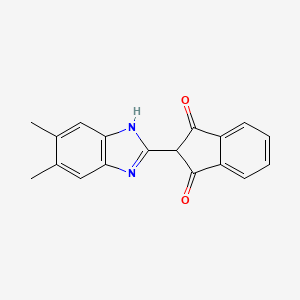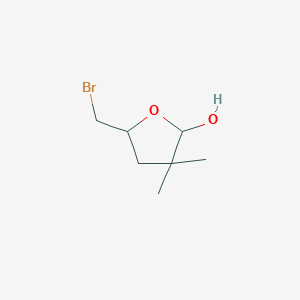![molecular formula C22H20O2 B14194511 5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-82-8](/img/structure/B14194511.png)
5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is an organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a naphthopyran core with a 2,4,6-trimethylphenyl group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2,4,6-trimethylphenol with naphthoquinone under acidic conditions. The reaction proceeds through a series of steps including condensation and cyclization to form the desired naphthopyran structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
化学反应分析
Types of Reactions
5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Investigated for its potential as a photosensitive agent in biological systems.
Medicine: Explored for its use in developing light-activated drugs and therapies.
Industry: Utilized in the production of photochromic lenses and coatings.
作用机制
The mechanism of action of 5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves the absorption of light, leading to a reversible structural change. This change alters the electronic configuration of the molecule, resulting in a color change. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenol: A precursor in the synthesis of the compound.
Naphthoquinone: Another related compound with similar photochromic properties.
Dihydronaphthopyrans: Reduced derivatives with different optical properties.
Uniqueness
5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural arrangement, which imparts distinct photochromic properties. Its ability to undergo reversible color changes under light exposure makes it valuable in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
923026-82-8 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
5-(2,4,6-trimethylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C22H20O2/c1-13-8-14(2)20(15(3)9-13)22-18-7-5-4-6-16(18)10-17-11-24-12-19(23)21(17)22/h4-10H,11-12H2,1-3H3 |
InChI 键 |
BKPUJBNEWRNEKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C(=CC4=CC=CC=C42)COCC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)


![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)



